5-Amino-2-methylphenol

Catalog No.
S590415
CAS No.
2835-95-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-methylphenol

CAS Number

2835-95-2

Product Name

5-Amino-2-methylphenol

IUPAC Name

5-amino-2-methylphenol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3

InChI Key

DBFYESDCPWWCHN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)O

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
In water, 2,427 mg/L @ 25 °C /Estimated/

Synonyms

5-amino-o-cresol

Canonical SMILES

CC1=C(C=C(C=C1)N)O

The exact mass of the compound 5-Amino-2-methylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)in water, 2,427 mg/l @ 25 °c /estimated/. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

5-Amino-2-methylphenol, also known as 4-amino-2-hydroxytoluene (AHT), is a highly versatile substituted aminophenol characterized by the presence of an amino group, a phenolic hydroxyl group, and a methyl group on a single aromatic ring. In industrial procurement, it is primarily valued as an oxidative coupler in dye formulations and as a rigid, electron-rich building block for advanced polymer synthesis. The synergistic directing effects of its substituents strongly activate specific ring positions for electrophilic attack, making it a highly predictable precursor. Compared to unsubstituted aminophenols, the addition of the methyl group enhances molecular rigidity, alters oxidation kinetics, and improves the thermal stability of its downstream derivatives, making it a critical selection for high-performance thermosets, functional additives, and controlled-rate colorants [1].

Substituting 5-amino-2-methylphenol with generic aminophenols (such as m-aminophenol) or other common couplers (like resorcinol) fundamentally alters both process kinetics and final product performance. In oxidative coupling applications, its specific steric and electronic profile yields a reaction rate that is strictly intermediate between the rapid coupling of resorcinol and the slower kinetics of m-aminophenol [1]. A generic substitution will therefore disrupt the timed color development in multi-component dye systems. Furthermore, in polymer and additive synthesis, replacing this compound with unmethylated analogs sacrifices the enhanced lattice energy and π-electron delocalization provided by the methyl group, leading to inferior thermal decomposition thresholds and reduced efficacy in downstream applications such as cold flow improvers or antioxidant modifiers [2].

Tunable Oxidative Coupling Kinetics in Dye Formulation

In oxidative dye formulations, the reaction rate of the coupler with monoimines dictates the final color development and process time. Kinetic studies demonstrate that 5-amino-2-methylphenol exhibits a coupling reactivity intermediate between resorcinol and m-aminophenol. Specifically, the reactivity order is resorcinol > 5-amino-2-methylphenol > 2,4-diaminoanisole > m-aminophenol. This intermediate reactivity allows formulators to achieve controlled, stable color development without the rapid, harder-to-control kinetics of resorcinol or the sluggishness of m-aminophenol [1].

Evidence DimensionRelative coupling reactivity towards monoimines
Target Compound DataHigher reactivity than m-aminophenol, lower than resorcinol
Comparator Or BaselineResorcinol (highest) and m-aminophenol (lowest)
Quantified DifferenceReactivity rank: Resorcinol > 5-Amino-2-methylphenol > m-Aminophenol
ConditionsOxidative coupling with primary intermediates at pH 9-9.5

Enables precise control over the rate of color formation and shade matching in commercial oxidative dye manufacturing.

High Thermal Stability for Polymer and Epoxy Modification

5-Amino-2-methylphenol is an effective precursor for synthesizing robust Schiff base modifiers for epoxy resins. When condensed with 5-methoxy-2-hydroxybenzaldehyde, the resulting monomer exhibits an endothermic melting point of 153.69 °C and a high thermal decomposition onset of 263.39 °C. This thermal robustness is attributed to the electron-donating methyl group, which enhances molecular rigidity and lattice energy compared to unsubstituted aminophenol derivatives[1].

Evidence DimensionThermal decomposition temperature (TGA)
Target Compound DataBreakdown temperature of 263.39 °C
Comparator Or BaselineUnmodified or standard low-temperature epoxy modifiers
Quantified DifferenceSustains structural integrity up to >260 °C
ConditionsThermogravimetric Analysis (TGA) of the derived Schiff base

Critical for procuring precursors intended for high-temperature polyimide or advanced epoxy thermoset applications.

Near-Trolox Antioxidant Efficacy in Functional Additives

Derivatives of 5-amino-2-methylphenol demonstrate potent free radical scavenging capabilities, making the compound a valuable building block for dual-function (structural and antioxidant) materials. In DPPH radical scavenging assays, a 5-amino-2-methylphenol-derived Schiff base achieved an IC50 of 10.92 ± 0.80 µg/mL. This performance is quantitatively comparable to the industry-standard antioxidant Trolox, which showed an IC50 of 9.71 ± 0.46 µg/mL under identical conditions [1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data10.92 ± 0.80 µg/mL
Comparator Or BaselineTrolox (9.71 ± 0.46 µg/mL)
Quantified DifferenceOnly 1.21 µg/mL difference in IC50 (statistically similar efficacy)
ConditionsDPPH assay in methanol

Justifies the procurement of this specific aminophenol for synthesizing active additives where built-in oxidative resistance is required.

Significant Crystallization Depression in Biodiesel Blends

Beyond traditional dye and polymer applications, 5-amino-2-methylphenol serves as a highly effective precursor for cold flow improvers. When its Schiff base derivative is incorporated into a B50D50 biodiesel-diesel blend at a concentration of 3000 ppm, Differential Scanning Calorimetry (DSC) reveals a significant depression in the crystallization temperature. The modified blend crystallizes at -12.48 °C, compared to -9.27 °C for the untreated control blend, demonstrating strong low-temperature processability enhancement[1].

Evidence DimensionCrystallization temperature of B50D50 blend
Target Compound Data-12.48 °C (with 3000 ppm additive)
Comparator Or BaselineUntreated control blend (-9.27 °C)
Quantified Difference3.21 °C reduction in crystallization temperature
ConditionsDSC analysis of B50D50 biodiesel blend

Provides a measurable processability advantage for industrial buyers formulating winter-grade biofuels or low-temperature lubricants.

Controlled-Kinetics Oxidative Dye Formulation

Due to its intermediate coupling reactivity—faster than m-aminophenol but slower than resorcinol—5-amino-2-methylphenol is the optimal coupler for multi-component oxidative dye systems. It allows manufacturers to precisely tune the rate of color development and achieve stable, reproducible shades without the risk of premature or runaway oxidation [1].

High-Temperature Epoxy and Polyimide Resins

The compound's ability to form highly rigid, thermally stable derivatives (withstanding temperatures >260 °C) makes it an excellent monomer or modifier for advanced thermosets. It is particularly suited for aerospace, automotive, or electronics applications where standard epoxy resins require enhanced thermal lattice energy without compromising structural integrity [2].

Dual-Function Antioxidant Material Additives

Because its derivatives exhibit near-Trolox radical scavenging efficacy, 5-amino-2-methylphenol is highly recommended for synthesizing functional additives. It is ideal for integration into polymers, coatings, or fuel blends where the material must simultaneously provide structural modification and long-term resistance to oxidative degradation [2].

Winter-Grade Biofuel Cold Flow Improvers

The proven ability of its Schiff base derivatives to significantly depress the crystallization temperature of B50D50 biodiesel blends makes this compound a valuable precursor for the petrochemical and biofuel industries. It is the right choice for formulating additives designed to improve the low-temperature handling and processability of fuels [2].

Physical Description

3-amino-6-methylphenol is a brown powder. (NTP, 1992)

Color/Form

Plates from wate

XLogP3

1.3

LogP

log Kow = 0.79 /Estimated/

Melting Point

320 to 347 °F (sublimes) (NTP, 1992)
161 °C

UNII

UBB8XEB10B

GHS Hazard Statements

Aggregated GHS information provided by 298 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (86.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (65.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (65.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (13.42%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.6X10-4 mm Hg @ 25 °C /Estimated/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2835-95-2

Wikipedia

4-amino-2-hydroxytoluene

Biological Half Life

/The total urinary excretion of radioactivity was 0.2% with 50% of the radioactivity excreted in 24 hr./

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 5-amino-2-methyl-: ACTIVE

Stability Shelf Life

Stable

Dates

Last modified: 08-15-2023

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